Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a chromen derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the chromen ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetramethyl groups: This step often requires alkylation reactions under controlled conditions.
Attachment of the acetic acid moiety: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Influencing cellular pathways: The compound may affect signaling pathways, gene expression, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A similar compound with different functional groups and applications.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Another related compound with distinct properties.
Uniqueness
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
CAS No. |
66620-86-8 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12;1-2(3)4/h5-6,9,14H,7H2,1-4H3;1H3,(H,3,4) |
InChI Key |
YVJWRQDODGIUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2=C1C=C(C(=C2)C)O)(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.